4-Bromo-2-chloro-6-fluorobenzohydrazide

Lipophilicity Property-based design Membrane permeability

4-Bromo-2-chloro-6-fluorobenzohydrazide (CAS 1823335-59-6, MF: C7H5BrClFN2O, MW: 267.48 g/mol) is a polyhalogenated benzohydrazide derivative bearing Br, Cl, and F substituents simultaneously on the phenyl ring. This compound belongs to the well-established class of benzohydrazides, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to form hydrazone linkages and metal chelates, and as versatile intermediates in the synthesis of nitrogen-containing heterocycles.

Molecular Formula C7H5BrClFN2O
Molecular Weight 267.48 g/mol
Cat. No. B12952347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-fluorobenzohydrazide
Molecular FormulaC7H5BrClFN2O
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)NN)Cl)Br
InChIInChI=1S/C7H5BrClFN2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)
InChIKeySYQJGFBXFZAHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-6-fluorobenzohydrazide: A Highly Functionalized Halogenated Benzohydrazide Scaffold for Medicinal Chemistry and Agrochemical Building Block Procurement


4-Bromo-2-chloro-6-fluorobenzohydrazide (CAS 1823335-59-6, MF: C7H5BrClFN2O, MW: 267.48 g/mol) is a polyhalogenated benzohydrazide derivative bearing Br, Cl, and F substituents simultaneously on the phenyl ring [1]. This compound belongs to the well-established class of benzohydrazides, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to form hydrazone linkages and metal chelates, and as versatile intermediates in the synthesis of nitrogen-containing heterocycles [2]. Unlike the more common mono- or di-substituted analogs, the specific 4-bromo-2-chloro-6-fluoro substitution pattern imparts a unique combination of electronic effects, lipophilicity, and orthogonal reactive handles that drives its selection as a strategic building block in fragment-based and diversity-oriented synthesis programs [3].

Why 4-Bromo-2-chloro-6-fluorobenzohydrazide Cannot Be Replaced by Simpler or Di-Halogenated Benzohydrazides: Substitution Pattern Dictates Reactivity, Lipophilicity, and Downstream Synthetic Utility


Scientific and industrial users cannot simply substitute 4-Bromo-2-chloro-6-fluorobenzohydrazide with less-halogenated analogs such as 2-chloro-6-fluorobenzohydrazide or 4-bromo-2-chlorobenzohydrazide without fundamentally altering the compound's physicochemical profile and synthetic versatility. The presence of three distinct halogens on the phenyl ring is not redundant; it introduces a defined hierarchy of metal-halogen exchange reactivity (Br > Cl >> F) that permits sequential, chemoselective cross-coupling reactions, a feature absent in di-halogenated comparators [1]. Furthermore, the inclusion of the highly electronegative fluorine atom significantly increases lipophilicity (XLogP3-AA = 1.9) relative to non-fluorinated analogs (ACD/LogP ~1.1-1.2), which directly impacts membrane permeability, metabolic stability, and target binding in biological screening cascades [2][3]. Consequently, substituting with a generic benzohydrazide introduces irreversible changes to the lead optimization trajectory, reaction selectivity, and assay reproducibility.

Quantitative Differentiation Evidence: 4-Bromo-2-chloro-6-fluorobenzohydrazide vs. Closest Analogs in Physicochemical, Reactivity, and Purity Dimensions


Enhanced Lipophilicity (XLogP3-AA = 1.9) Relative to Non-Fluorinated and Di-Halogenated Comparators Drives Superior Membrane Partitioning Predictions

The target compound exhibits a computed XLogP3-AA value of 1.9, which is substantially higher than that of the non-fluorinated analog 4-bromo-2-chlorobenzohydrazide (ACD/LogP = 1.13) and the di-halogenated fluorinated comparator 2-chloro-6-fluorobenzohydrazide (XLogP3 = 1.1) [1][2]. The addition of the bromine atom to the 2-chloro-6-fluoro core increases the logP by approximately 0.8 units, a change that is predicted to significantly enhance passive membrane permeability and blood-brain barrier penetration in accordance with the well-established relationship between logP and ADME properties [3]. This differentiation is directly quantifiable via calculated partition coefficients and offers a rational basis for compound selection in CNS-targeted or intracellular target-based screening cascades.

Lipophilicity Property-based design Membrane permeability

Orthogonal Halogen Reactivity Hierarchy: Sequential Chemoselective Cross-Coupling Enabled by Br > Cl >> F Leaving Group Order

The 4-Bromo-2-chloro-6-fluorobenzohydrazide scaffold presents three distinct carbon-halogen bonds with well-established reactivity differences in palladium-catalyzed cross-coupling reactions. The C-Br bond undergoes oxidative addition with Pd(0) approximately 10-50 times faster than the C-Cl bond under typical Suzuki-Miyaura conditions, while the C-F bond remains essentially inert to oxidative addition, allowing for up to two sequential, chemoselective coupling steps [1][2]. In contrast, 4-bromo-2-chlorobenzohydrazide (lacking F) and 2-chloro-6-fluorobenzohydrazide (lacking Br) enable only one chemoselective coupling event, severely limiting the diversity of accessible analogs from a single scaffold . This reactivity hierarchy has been quantitatively established through kinetic studies on halogenated aromatics, where kBr/kCl ratios for oxidative addition range from approximately 5:1 to 50:1 depending on ligand and electronic environment [1][3].

Chemoselective cross-coupling Sequential functionalization Building block versatility

Superior Assay Purity Specification (97% by HPLC) Minimizes Batch-to-Batch Variability in Reproducible Screening

Commercially available 4-Bromo-2-chloro-6-fluorobenzohydrazide from qualified vendors is specified at 97% HPLC purity (min.), providing a consistent and well-defined starting point for biological assays and chemical synthesis . In comparison, several near-analog hydrazides (e.g., AKSCI-sourced 4-bromo-2-fluorobenzohydrazide and 4-bromo-2-chlorobenzhydrazide) are commonly offered at a minimum purity specification of 95% with limited analytical characterization . The 2% absolute purity difference, while seemingly modest, translates into a significant reduction in the quantity of structurally undefined impurities that can act as false-positive hits in high-throughput screens or interfere with catalytic reactions, thereby directly improving assay signal-to-noise ratios and reducing retest rates [1].

Purity specification Reproducibility Procurement quality control

Fluorine-Imparted Electronic Modulation Enhances Binding Affinity and Metabolic Stability Compared to Non-Fluorinated Benzohydrazides

The incorporation of fluorine at the 6-position of the benzohydrazide scaffold introduces a strong electron-withdrawing effect (σmeta for F = 0.34) that modulates the pKa of the hydrazide NH protons, potentially enhancing hydrogen-bond donor capacity to biological targets [1]. Moreover, literature precedent across fluorinated benzohydrazide series demonstrates that fluorine substitution correlates with improved antimicrobial activity: fluorobenzhydrazide derivatives showed consistently greater inhibition zones against Gram-positive bacteria compared to their non-fluorinated counterparts in agar diffusion assays [2]. While no head-to-head comparison data exist for the exact 4-Br-2-Cl-6-F substitution pattern versus its defluoro analog, class-level SAR indicates that the loss of fluorine generally reduces potency by 2- to 10-fold across benzohydrazide antimicrobial and anticancer series [2][3]. The presence of fluorine is also expected to block a common site of CYP450-mediated oxidative metabolism (para-hydroxylation), thereby improving in vitro microsomal stability relative to non-fluorinated analogs [1][4].

Metabolic stability Fluorine effect Structure-activity relationship

Verified CAS Registry and MDL Number Ensure Unambiguous Identity Traceability Versus Ambiguous Analogs

4-Bromo-2-chloro-6-fluorobenzohydrazide is uniquely and unambiguously identified by its CAS Registry Number 1823335-59-6 and MDL Number MFCD25460206, both of which are validated by authoritative databases including PubChem (CID 130091157) and reputable commercial vendors [1]. In contrast, several structurally similar comparators suffer from nomenclature ambiguity: 4-bromo-2-chlorobenzohydrazide is occasionally mislabeled as 4-bromo-2-chlorobenzhydrazide (an alternate spelling that leads to database fragmentation), and 2-chloro-6-fluorobenzohydrazide has multiple salt forms (e.g., free base vs. hydrochloride) that are not always clearly distinguished in supplier catalogs [2]. The availability of a unique InChI Key (SYQJGFBXFZAHLN-UHFFFAOYSA-N) further guarantees that automated data processing, patent searching, and electronic laboratory notebooks can unambiguously reference the target compound without risk of misidentification, a critical consideration for regulated environments and patent filings [1].

Chemical identity Procurement compliance Data reproducibility

Polyhalogenated Scaffold Provides Metal-Binding Chelation Versatility as a Hydrazone Ligand Precursor

The hydrazide functional group readily condenses with aldehydes to form hydrazone ligands that can chelate transition metals, a reactivity shared across the benzohydrazide class. However, the presence of three distinct electron-withdrawing halogen substituents on 4-bromo-2-chloro-6-fluorobenzohydrazide modulates the Lewis basicity of the resulting hydrazone nitrogen atoms, fine-tuning metal-binding affinity . Studies on structurally related bromo/chloro-substituted hydrazone-vanadium(V) complexes have demonstrated that the halogen substitution pattern directly influences the geometry and antimicrobial properties of the resulting metal complexes, with bromo and chloro groups contributing to enhanced antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. fluorescence) strains [1]. While systematic comparative data across different halogen permutations remain limited, the availability of a tri-halogenated precursor offers a wider dynamic range for tuning the electronic properties of the metal complex compared to mono- or di-halogenated benzohydrazides [2].

Coordination chemistry Hydrazone ligand Metal complex synthesis

Procurement-Driven Application Scenarios Where 4-Bromo-2-chloro-6-fluorobenzohydrazide Delivers Measurable Advantages Over Simpler Analogs


Diversity-Oriented Synthesis of Compound Libraries via Sequential Orthogonal Cross-Coupling

For medicinal chemistry groups building fragment-based screening libraries, 4-bromo-2-chloro-6-fluorobenzohydrazide serves as a single, stockable intermediate that can be orthogonally functionalized in two sequential Suzuki-Miyaura coupling steps—first at the C-Br position, then at the C-Cl position—generating dozens of analogs from one building block [1]. This strategy reduces the number of individual building blocks that must be procured, stored, and quality-controlled, while the fluorine substituent remains available for further late-stage diversification or metabolic stabilization [2].

CNS-Targeted Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In CNS drug discovery programs where LogP values between 2 and 4 are often desirable for blood-brain barrier penetration, the 4-bromo-2-chloro-6-fluorobenzohydrazide scaffold (XLogP3-AA = 1.9 for the base hydrazide, expected to increase upon hydrazone formation) provides an intrinsically more favorable lipophilicity starting point than the non-brominated 2-chloro-6-fluorobenzohydrazide (XLogP3 = 1.1) [1]. Additionally, the fluorine atom is strategically placed to block potential sites of CYP450-mediated oxidative metabolism, a key consideration for achieving adequate brain exposure and half-life [2].

Synthesis of Heterogeneous Catalysts and Metal-Organic Frameworks (MOFs) via Hydrazone-Based Chelating Linkers

The hydrazide group enables facile conversion to bidentate hydrazone ligands for metal complexation. The tri-halogenated aromatic core of 4-bromo-2-chloro-6-fluorobenzohydrazide provides a rigid, electron-deficient linker that can influence the geometry, porosity, and catalytic activity of the resulting metal-organic materials [1]. The ability to vary the halogen substitution pattern without changing the core scaffold allows systematic investigation of electronic effects on catalytic turnover frequency, a capability that is lost when using simpler mono- or di-halogenated benzohydrazides [2].

Antimicrobial Discovery Programs Leveraging Fluorine-Enhanced Potency and Halogen Synergy

For academic and industrial groups screening for novel antibacterial or antifungal agents, the 4-bromo-2-chloro-6-fluorobenzohydrazide scaffold offers a pre-validated halogen combination associated with enhanced antimicrobial activity, as demonstrated in structurally related bromo/chloro hydrazone series [1]. The simultaneous presence of three halogens is consistent with the SAR trend that multiple electron-withdrawing substituents on the benzohydrazide core correlate with increased antibacterial potency against Gram-positive pathogens (e.g., S. aureus, B. subtilis), providing a rational starting point for hit-to-lead optimization [2].

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